3-(Pentafluoroethyl)benzoic acid

Übersicht

Beschreibung

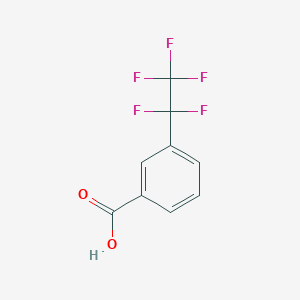

3-(Pentafluoroethyl)benzoic acid is a fluoroaromatic compound with the chemical formula C10H6F5O2. It is characterized by the presence of a pentafluoroethyl group attached to the benzene ring, which significantly influences its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Pentafluoroethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pentafluoroethyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylate derivatives or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

3-(Pentafluoroethyl)benzoic acid has been investigated for its potential use in drug development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates, improving their bioavailability and metabolic stability. The incorporation of fluorine into organic compounds often leads to increased lipophilicity, which can facilitate better membrane permeability.

1.2 Anti-inflammatory Agents

Research indicates that derivatives of benzoic acids, including those with pentafluoroethyl substitutions, exhibit anti-inflammatory properties. Such compounds can potentially inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Studies have shown that similar derivatives can reduce inflammatory markers in animal models, suggesting a pathway for developing new anti-inflammatory medications .

Material Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it a valuable component in the synthesis of high-performance polymers. Fluorinated compounds are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials. The incorporation of this compound into polymer matrices can enhance their mechanical properties and resistance to solvents.

2.2 Surface Modification

This compound can be employed in surface modification processes to impart hydrophobic characteristics to materials. Such modifications are beneficial in creating surfaces that resist fouling or corrosion, which is particularly valuable in biomedical devices and industrial applications.

Environmental Chemistry

3.1 Environmental Monitoring

Fluorinated compounds like this compound are increasingly used in environmental monitoring due to their persistence and bioaccumulation potential. They serve as markers for assessing pollution levels in water sources and can be used to study the degradation pathways of similar compounds in the environment.

3.2 Biodegradation Studies

Understanding the biodegradation of fluorinated compounds is crucial for assessing their environmental impact. Research on this compound can provide insights into how such substances interact with microbial communities and the conditions that facilitate their breakdown.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Pentafluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Trifluoromethyl)benzoic acid

- 4-(Pentafluoroethyl)benzoic acid

- 2-(Pentafluoroethyl)benzoic acid

Uniqueness

3-(Pentafluoroethyl)benzoic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s lipophilicity, thermal stability, and resistance to metabolic degradation, making it particularly valuable in various applications.

Biologische Aktivität

3-(Pentafluoroethyl)benzoic acid is a fluorinated derivative of benzoic acid that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of the pentafluoroethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The structural formula of this compound can be represented as follows:

This compound features a benzene ring substituted with a pentafluoroethyl group (-CFCF) and a carboxylic acid group (-COOH), making it a member of the benzoic acid derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. The following sections summarize key findings from recent research.

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In particular, the pentafluoroethyl substitution may enhance these effects due to increased hydrophobic interactions with microbial membranes. Studies have shown varying degrees of inhibition against bacteria and fungi, though specific data for this compound remains limited.

2. Anticancer Potential

Preliminary investigations into the anticancer activity of benzoic acid derivatives suggest that they may inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzoic acid derivatives activated proteasome and autophagy-lysosome pathways, which are crucial for maintaining cellular homeostasis and could potentially lead to apoptosis in cancer cells .

3. Enzyme Inhibition

The presence of the pentafluoroethyl group is hypothesized to influence enzyme interactions significantly. For example, fluorinated compounds often exhibit enhanced binding affinity to enzymes due to their unique electronic properties. In silico studies have suggested that this compound could interact favorably with specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIYFMYMSOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348444 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13710-47-9 | |

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.